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Compound of Interest

Compound Name: 2'-Fluorobiphenyl-4-carbaldehyde

Cat. No.: B1300064

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2'-
Fluorobiphenyl-4-carbaldehyde, a key intermediate in various synthetic applications. This
document details available Nuclear Magnetic Resonance (NMR) data and outlines the
expected characteristics for Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Furthermore, it includes detailed experimental protocols for these analytical techniques and
visual workflows to guide researchers in the structural elucidation of this compound.

Data Presentation

The following tables summarize the available and expected spectral data for 2'-
Fluorobiphenyl-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data has been reported for 2'-Fluorobiphenyl-4-carbaldehyde.
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'H NMR (400 MHz, CDCls) 13C NMR (101 MHz, CDCls) 9F NMR (376 MHz, CDCls)

Chemical Shift (d) ppm Signal Description

9.97 S 1H, Aldehyde
7.98 -7.85 m 2H, Aromatic
7.26 -7.16 m 2H, Aromatic

s = singlet, d = doublet, m = multiplet, J = coupling constant in Hz

Infrared (IR) Spectroscopy (Predicted)

Specific experimental IR data for 2'-Fluorobiphenyl-4-carbaldehyde is not readily available in
public databases. However, based on the functional groups present in the molecule, the
following characteristic absorption bands are expected:

Wavenumber (cm~1)  Functional Group Vibrational Mode Expected Intensity
~3050 Aromatic C-H Stretch Medium-Weak
Stretch (Fermi
~2850, ~2750 Aldehyde C-H Weak
resonance)
~1700 Aldehyde C=0 Stretch Strong
~1600, ~1480 Aromatic C=C Stretch Medium-Weak
~1250 C-F Stretch Strong

Mass Spectrometry (MS) (Predicted)

While an experimental mass spectrum for 2'-Fluorobiphenyl-4-carbaldehyde is not publicly
available, the following fragmentation pattern can be predicted based on the structure. The
molecular formula is C13HsFO, with a molecular weight of 200.21 g/mol .
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m/z Proposed Fragment Description
200 [C13HoFO]* Molecular lon (M%)
Loss of H radical from the
199 [C13HsFO]*
aldehyde
171 [C13HeO]* Loss of F radical
171 [Ci2HsF]* Loss of CHO radical
143 [C11Hs]* Loss of F and CHO radicals

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Weigh approximately 5-10 mg of 2'-Fluorobiphenyl-4-carbaldehyde and dissolve it in
approximately 0.7 mL of deuterated chloroform (CDCIs).

» Transfer the solution to a 5 mm NMR tube.

e Ensure the solution is free of any particulate matter.

Instrumentation and Data Acquisition:

e Instrument: A 400 MHz (for *H) or 101 MHz (for 13C) NMR spectrometer.

» 'H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-
noise ratio. The chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (6 0.00).

e 13C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically
required compared to *H NMR. Chemical shifts are reported in ppm relative to the solvent
peak of CDCIs (0 77.16).
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e 19F NMR: Acquire the spectrum using a fluorine-observe probe. Chemical shifts are reported
in ppm relative to an external standard such as CFCls (3 0.00).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation:

e Place a small amount of solid 2'-Fluorobiphenyl-4-carbaldehyde powder directly onto the
ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Instrumentation and Data Acquisition:

 Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

e Procedure:

o

Record a background spectrum of the clean, empty ATR crystal.

o

Place the sample on the crystal and record the sample spectrum.

[¢]

The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum.

[¢]

The spectrum is typically recorded in the range of 4000-400 cm™1,

Mass Spectrometry (MS) (Electron lonization - El)

Sample Preparation:

e Dissolve a small amount of 2'-Fluorobiphenyl-4-carbaldehyde in a volatile organic solvent
(e.g., methanol or dichloromethane).
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« Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:
¢ Instrument: A mass spectrometer with an electron ionization (EIl) source.

e Procedure:

[¢]

The sample is vaporized in the ion source.

[e]

The gaseous molecules are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.

[e]

The resulting positively charged ions are accelerated and separated by a mass analyzer
based on their mass-to-charge ratio (m/z).

[e]

A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagrams illustrate the workflow for spectral analysis and the logical process of
structural elucidation.
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Sample Preparation

2'-Fluorobiphenyl-4-carbaldehyde

'

Dissolve in CDCI3 Place on ATR Crystal Dissolve in Volatile Solvent
Data Acquisition
NMEHS‘ESgrgr:)e ter FTIR Spectrometer Mass Spectrometer (El)
Data|Analysis
NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Couplings) (Functional Groups) (Molecular Weight, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Spectral Data

Predicted MS Data
Molecular lon at m/z 200
Fragments for loss of H, F, CHO

Interpretation

Conclusion

Predicted IR Data Identify lf:rllé:(gsngle(}roups: Determine Connectivity:
C=0 stretch (~1700 cm~?) V! P - NMR coupling patterns Structure of 2'-Fluorobiphenyl-4-carbaldehyde Confirmed
_ - Fluorophenyl
C-F stretch (~1250 cm~?) B - MS fragmentation
- Biphenyl System

NMR Data
H: Aldehyde & Aromatic Protons
13C: Carbonyl, C-F, Aromatic C
1°F: Single Fluorine Signal

Click to download full resolution via product page
Caption: Logical process for structure confirmation.

» To cite this document: BenchChem. [Spectral Analysis of 2'-Fluorobiphenyl-4-carbaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1300064+#spectral-data-for-2-fluorobiphenyl-4-
carbaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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